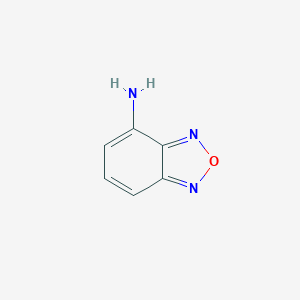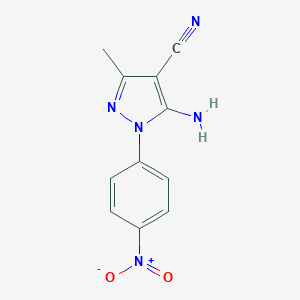![molecular formula C10H7F3N2O B113055 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole CAS No. 82360-94-9](/img/structure/B113055.png)
5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole
Overview
Description
“5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole” is a new class of potent Phenyl aminopyrazole inhibitors against E. coli gyrase .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,14H2 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.17 . It is a solid at room temperature and should be stored in a refrigerator .
Scientific Research Applications
Gene Expression Modulation in Inflammatory Conditions
A study on the influence of isoxazole derivatives on gene expression in human Caco-2 cultured cells found potential for development as anti-inflammatory drugs. The synthetic isoxazole derivative tested showed similar effects to Leflunomide, a known immunosuppressive drug, in up-regulating and down-regulating specific genes related to autoimmune and inflammatory responses. This suggests isoxazole derivatives' potential in treating inflammatory diseases with further structural modifications (Płoszaj et al., 2016).
Antiparasitic Applications
Isoxazole compounds have also been synthesized with significant diastereoselectivities and yields, indicating their potential as a new class of antiparasiticides. The study highlighted the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, expected to contribute to the development of antiparasitic drugs (Kawai et al., 2014).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research into isoxazole-containing sulfonamides showed potent inhibitory activity against carbonic anhydrase II and VII isoforms, highlighting potential therapeutic applications for conditions like glaucoma and neuropathic pain. The novel compounds demonstrated excellent inhibitory activity, positioning them as candidates for further clinical development (Altug et al., 2017).
Antibacterial and Antifungal Properties
Another study synthesized novel pyrazole and isoxazole derivatives, demonstrating good antibacterial and antifungal activity. These findings suggest the potential of isoxazole derivatives in developing new antimicrobial agents, contributing to the battle against resistant strains of bacteria and fungi (Sanjeeva et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, but the exact pathways depend on the specific derivative and its targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUZDISEUUYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515968 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82360-94-9 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)










